molecular formula C8H15NO B13568586 (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine

Cat. No.: B13568586
M. Wt: 141.21 g/mol
InChI Key: MDVOVTXBILKUPX-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxabicyclo[221]heptan-1-yl)methanamine is a bicyclic amine compound characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

Major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine is unique due to its specific bicyclic structure and the presence of both an oxygen atom and a methyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-7-2-3-8(4-7,5-9)10-6-7/h2-6,9H2,1H3

InChI Key

MDVOVTXBILKUPX-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1)(OC2)CN

Origin of Product

United States

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